Acetamide, N-(2-chloro-8-hydroxy-7-quinolinyl)-

Monoamine oxidase inhibition Neurodegeneration Enzyme selectivity

Acetamide, N-(2-chloro-8-hydroxy-7-quinolinyl)- (CAS: 1432063-16-5; molecular formula: C₁₁H₉ClN₂O₂; molecular weight: 236.65) is a synthetic 8‑hydroxyquinoline (8‑HQ) derivative bearing a 2‑chloro substituent on the quinoline ring and an acetamide moiety at the 7‑position. The 8‑hydroxyquinoline pharmacophore is a privileged metal‑chelating scaffold implicated in antineurodegenerative, anticancer, and antimicrobial applications.

Molecular Formula C11H9ClN2O2
Molecular Weight 236.65 g/mol
Cat. No. B12331163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(2-chloro-8-hydroxy-7-quinolinyl)-
Molecular FormulaC11H9ClN2O2
Molecular Weight236.65 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C2=C(C=C1)C=CC(=N2)Cl)O
InChIInChI=1S/C11H9ClN2O2/c1-6(15)13-8-4-2-7-3-5-9(12)14-10(7)11(8)16/h2-5,16H,1H3,(H,13,15)
InChIKeyJQPFFFNPEVJZBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-(2-chloro-8-hydroxy-7-quinolinyl)- | CAS 1432063-16-5 | 8‑Hydroxyquinoline‑Based Monoamine Oxidase Inhibitor


Acetamide, N-(2-chloro-8-hydroxy-7-quinolinyl)- (CAS: 1432063-16-5; molecular formula: C₁₁H₉ClN₂O₂; molecular weight: 236.65) is a synthetic 8‑hydroxyquinoline (8‑HQ) derivative bearing a 2‑chloro substituent on the quinoline ring and an acetamide moiety at the 7‑position . The 8‑hydroxyquinoline pharmacophore is a privileged metal‑chelating scaffold implicated in antineurodegenerative, anticancer, and antimicrobial applications [1]. This specific compound has been characterized for its inhibitory activity against human monoamine oxidase A (MAO‑A) and monoamine oxidase B (MAO‑B) in vitro [2][3], positioning it as a research tool for studying MAO‑related pathophysiology in neurodegenerative diseases.

Why 8‑Hydroxyquinoline Analogs Cannot Simply Replace Acetamide, N-(2-chloro-8-hydroxy-7-quinolinyl)- in MAO‑Focused Research


The 8‑hydroxyquinoline scaffold exhibits profound structure‑activity divergence based on subtle substitution patterns. While the parent 8‑HQ molecule and its simple halogenated derivatives (e.g., 5‑chloro‑8‑hydroxyquinoline) display broad antimicrobial and anticancer activities [1], the introduction of a 2‑chloro group combined with a 7‑acetamide moiety in Acetamide, N-(2-chloro-8-hydroxy-7-quinolinyl)- confers a distinct pharmacological signature: dual MAO‑A/MAO‑B inhibition with measurable isoform selectivity [2][3]. This contrasts with other 8‑HQ analogs that may lack MAO inhibitory activity altogether or exhibit different isoform preferences. Furthermore, the 7‑position acetamide substitution alters lipophilicity and hydrogen‑bonding capacity relative to unsubstituted 8‑HQs , affecting membrane permeability and target engagement. Consequently, researchers investigating MAO‑mediated mechanisms in neurodegeneration cannot assume functional equivalence among 8‑hydroxyquinoline derivatives; the specific 2‑chloro‑7‑acetamido configuration defines a distinct pharmacological profile that generic 8‑HQ analogs do not recapitulate.

Quantitative Differentiation of Acetamide, N-(2-chloro-8-hydroxy-7-quinolinyl)- Against Comparators: Head‑to‑Head MAO Inhibition Data


MAO‑B Isoform Selectivity: 130‑Fold Preference for MAO‑B Over MAO‑A in Human Enzyme Assays

In a direct head‑to‑head comparison within the same assay system using human purified MAO enzymes expressed in insect cell membranes, Acetamide, N-(2-chloro-8-hydroxy-7-quinolinyl)- (tested as BDBM50450826 / CHEMBL4214270) exhibited an MAO‑B IC₅₀ of 300 nM versus an MAO‑A IC₅₀ of 39,000 nM [1]. This corresponds to a 130‑fold higher potency for MAO‑B inhibition relative to MAO‑A. In contrast, a closely related 8‑hydroxyquinoline derivative (BDBM50401987 / CHEMBL1492484) tested under comparable conditions demonstrated an MAO‑B IC₅₀ of 15,400 nM and an MAO‑A IC₅₀ of 100,000 nM, yielding only a ~6.5‑fold MAO‑B preference [2]. The target compound is therefore approximately 51‑fold more potent against MAO‑B (300 nM vs. 15,400 nM) and exhibits a 20‑fold greater selectivity window than this comparator.

Monoamine oxidase inhibition Neurodegeneration Enzyme selectivity

MAO‑A Inhibitory Activity: Distinct Isoform Engagement Pattern Compared to Parent 8‑Hydroxyquinoline

Acetamide, N-(2-chloro-8-hydroxy-7-quinolinyl)- demonstrates measurable, albeit modest, MAO‑A inhibitory activity with an IC₅₀ of 39 μM (39,000 nM) against human purified MAO‑A [1]. This represents a class‑level departure from unsubstituted 8‑hydroxyquinoline, which has been reported to exhibit reversible MAO‑A inhibition in rat brain mitochondrial preparations through an iron‑chelation‑dependent mechanism, with inhibition fully reversible by enzyme dilution [2]. The target compound's 2‑chloro substitution and 7‑acetamide functionalization may enhance target engagement relative to the parent scaffold, though direct quantitative comparison data between this specific compound and unsubstituted 8‑HQ under identical assay conditions are not available in the public domain.

Monoamine oxidase Iron chelation Reversible inhibition

Cytochrome P450 Interaction Profile: CYP2C8 Inhibition Data vs. 5‑Chloro‑8‑hydroxyquinoline Comparators

In human liver microsome assays, Acetamide, N-(2-chloro-8-hydroxy-7-quinolinyl)- inhibited CYP2C8 with an IC₅₀ of 3,000 nM (3.0 μM), using amodiaquine as the probe substrate with a 5‑minute preincubation period prior to NADPH addition [1]. This moderate CYP2C8 inhibition profile differs from that observed for certain 5‑chloro‑8‑hydroxyquinoline derivatives, which have been reported to exhibit potent antibacterial activity (100% inhibition rate against phytopathogenic bacteria at unspecified concentrations) but lack publicly available CYP inhibition data for direct comparison [2]. The availability of CYP2C8 interaction data for the target compound provides metabolism‑related decision support not documented for simpler 5‑chloro or 5‑amino 8‑HQ analogs.

Drug metabolism CYP inhibition Drug-drug interaction

Structural Determinants of MAO‑B Selectivity: 2‑Chloro vs. 5‑Chloro Substitution Pattern

The 2‑chloro substitution on the quinoline ring of Acetamide, N-(2-chloro-8-hydroxy-7-quinolinyl)- represents a distinct regioisomeric configuration compared to the more extensively studied 5‑chloro‑8‑hydroxyquinoline derivatives. While 5‑chloro‑8‑hydroxyquinoline has been characterized for antibacterial (100% inhibition against Xanthomonas oryzae pv. oryzae), antimycobacterial (transcriptional profiling in M. tuberculosis H37Rv), and anticancer activities [1][2], its MAO inhibitory profile is not documented in publicly accessible databases. The target compound's 2‑chloro substitution, in combination with the 7‑acetamide group, correlates with the observed 130‑fold MAO‑B selectivity [3], suggesting that the 2‑position chloro group may contribute uniquely to MAO‑B isoform recognition in ways that the 5‑chloro substitution pattern does not recapitulate.

Structure-activity relationship Quinoline SAR MAO-B pharmacophore

Iron Chelation Potential: Theoretical Class‑Level Activity with Uncharacterized Comparative Data

The 8‑hydroxyquinoline pharmacophore is a well‑established bidentate iron chelator, with the 8‑hydroxyl group and quinoline nitrogen forming a coordination site for Fe²⁺ and Fe³⁺ ions [1]. This iron‑chelating capacity has been linked to neuroprotective effects in models of Parkinson's disease and Alzheimer's disease, particularly for derivatives such as M30 (5‑[N‑methyl‑N‑propargylaminomethyl]‑8‑hydroxyquinoline) and VK28 [2]. Acetamide, N-(2-chloro-8-hydroxy-7-quinolinyl)- retains the intact 8‑hydroxyquinoline chelation moiety (8‑OH and quinoline N) and is therefore predicted to possess iron‑chelating activity by class membership. However, no direct comparative iron‑chelation data (e.g., stability constants, competition assays, or cellular iron‑depletion studies) for this specific compound have been identified in public literature. Consequently, iron‑chelating potency relative to reference chelators (e.g., deferiprone, clioquinol) cannot be quantified at present.

Iron chelation Neuroprotection Metal homeostasis

Chemical Purity and Physical Form Specifications from Commercial Suppliers

Acetamide, N-(2-chloro-8-hydroxy-7-quinolinyl)- is commercially available as a research‑grade chemical with reported purity of ≥97% and a solid physical form (white to pale yellow solid) at ambient temperature . In contrast, certain 7‑substituted‑8‑hydroxyquinoline derivatives without the 2‑chloro‑7‑acetamido configuration exist as low‑melting solids or straw‑colored oily liquids with variable purity [1], which may impact reproducibility in quantitative biological assays. The defined purity specification and solid‑state handling characteristics of the target compound reduce experimental variability associated with hygroscopic or impure comparator materials.

Chemical procurement Purity specification Research reagent

Validated Application Scenarios for Acetamide, N-(2-chloro-8-hydroxy-7-quinolinyl)- Based on Quantitative Evidence


MAO‑B Selective Inhibition Studies in Neurodegenerative Disease Models

The compound's 130‑fold selectivity for MAO‑B over MAO‑A (IC₅₀ 300 nM vs. 39,000 nM) [1] makes it suitable as a research tool in Parkinson's disease and Alzheimer's disease models where MAO‑B inhibition is mechanistically linked to reduced oxidative stress and dopamine preservation. Researchers can use this compound at concentrations that achieve near‑complete MAO‑B inhibition (e.g., 1–10 μM) while maintaining minimal MAO‑A engagement, enabling isoform‑specific dissection of MAO‑B contributions to neurodegeneration pathways without confounding MAO‑A‑mediated effects.

Structure‑Activity Relationship (SAR) Benchmarking for 8‑Hydroxyquinoline‑Derived MAO Inhibitors

The defined IC₅₀ values for MAO‑A (39 μM) and MAO‑B (300 nM) in human purified enzyme assays [1] establish Acetamide, N-(2-chloro-8-hydroxy-7-quinolinyl)- as a quantitative benchmark for the 2‑chloro‑7‑acetamido‑8‑hydroxyquinoline substitution pattern. Medicinal chemistry programs synthesizing novel 8‑HQ derivatives can use this compound as a reference standard in head‑to‑head MAO inhibition assays, enabling direct potency and selectivity comparisons under identical experimental conditions.

Metabolic Interaction Assessment in In Vitro ADME‑Tox Profiling

With a CYP2C8 IC₅₀ of 3.0 μM in human liver microsomes [1], the compound provides a defined metabolic interaction profile for researchers evaluating 8‑hydroxyquinoline derivatives in ADME‑Tox panels. This data point supports experimental design for combination studies where CYP2C8‑mediated drug‑drug interactions could confound interpretation of in vivo efficacy or toxicity endpoints.

Chemical Biology Probe for MAO‑B‑Mediated Pathways in Human Cell Lines

The compound's moderate CYP2C8 inhibition (IC₅₀ 3.0 μM) [1] and defined purity specifications (≥97%) support its use as a chemical biology probe in human cell‑based assays, provided that concentrations are maintained within ranges that avoid off‑target metabolic interference. At concentrations achieving MAO‑B inhibition (0.3–3 μM), CYP2C8 engagement is expected to be minimal, allowing researchers to attribute observed phenotypic changes primarily to MAO‑B inhibition.

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